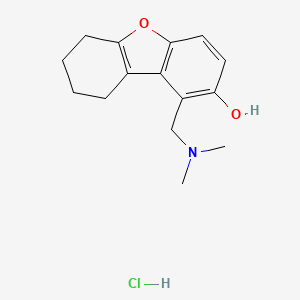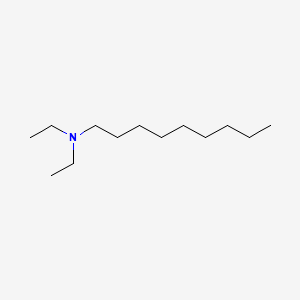
Diethylnonylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylnonylamine is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of two ethyl groups and one nonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylnonylamine can be synthesized through the alkylation of diethylamine with nonyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Diethylamine+Nonyl Halide→this compound+Halide Salt
The reaction is usually carried out in an organic solvent, such as ethanol or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of diethylamine and nonyl halides in the presence of a catalyst, such as alumina, to enhance the reaction rate. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Diethylnonylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Diethylnonylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethylnonylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler secondary amine with two ethyl groups.
Nonylamine: A primary amine with a nonyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
Diethylnonylamine is unique due to the presence of both ethyl and nonyl groups, which impart distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler amines.
Properties
CAS No. |
45124-35-4 |
|---|---|
Molecular Formula |
C13H29N |
Molecular Weight |
199.38 g/mol |
IUPAC Name |
N,N-diethylnonan-1-amine |
InChI |
InChI=1S/C13H29N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-13H2,1-3H3 |
InChI Key |
IBTOMDSHMLGUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


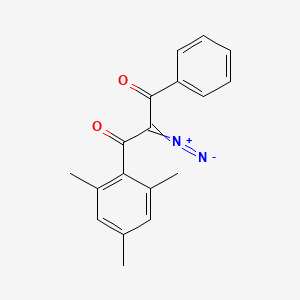


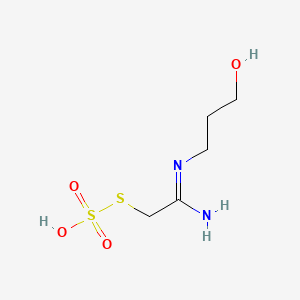
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
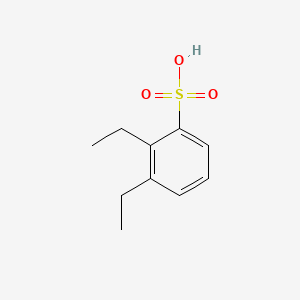
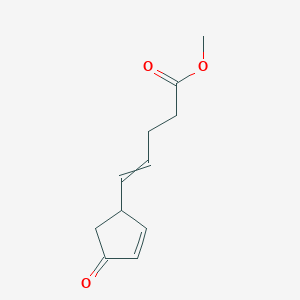
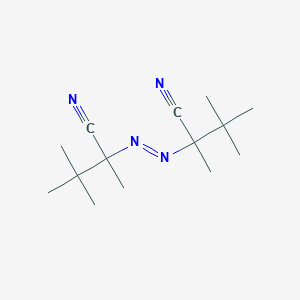
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
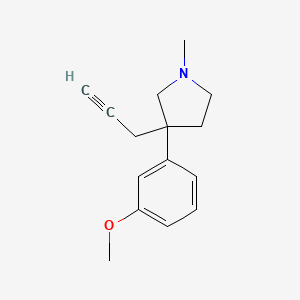
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
